N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a thienopyrimidinone core fused with a cyclopentane carboxamide moiety and a thiophen-2-yl substituent. This structure combines key pharmacophoric elements: the thienopyrimidinone scaffold is known for its bioactivity in kinase inhibition and antimicrobial applications, while the thiophene and cyclopentane groups enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-16-15-13(5-11-25-15)20-12-21(16)9-8-19-17(23)18(6-1-2-7-18)14-4-3-10-24-14/h3-5,10-12H,1-2,6-9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJBHTSSQBARES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, a multi-step synthetic pathway is employed. The initial step involves the construction of the thieno[3,2-d]pyrimidin core. This is typically achieved via a cyclization reaction between a thieno derivative and a suitable nitrogen source under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the oxo and ethyl groups.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized to increase yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as continuous flow chemistry and green chemistry principles are often applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Typically with agents like hydrogen peroxide or peracids.
Reduction: : Commonly achieved using metal hydrides or catalytic hydrogenation.
Substitution: : Both nucleophilic and electrophilic substitutions are possible, depending on the position and type of substituents involved.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in aqueous solution.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogenated solvents and strong bases or acids.
Major Products Formed
The major products of these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the thiophene or thieno[3,2-d]pyrimidin moieties.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide serves as a precursor for synthesizing more complex molecules and materials. Its unique structure allows for diverse chemical modifications, making it a versatile building block.
Biology
The compound exhibits significant biological activity, potentially acting as an inhibitor for various enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicinal research, the compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral properties. Ongoing studies aim to elucidate its efficacy and safety profiles.
Industry
Beyond laboratory research, this compound finds applications in the manufacturing of advanced materials, particularly in electronics and photonics, due to its electron-rich thiophene and thieno[3,2-d]pyrimidin components.
Mechanism of Action
The compound's mechanism of action involves its binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit a particular kinase enzyme by occupying its active site, preventing the phosphorylation of substrates. This interaction can disrupt key signaling pathways within cells, leading to therapeutic effects such as the inhibition of tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidin-4-one core differs from KuSaSch100’s cyclopenta[b]thieno[3,2-e]pyridine scaffold. In contrast, pyrimidine derivatives from lack the fused thiophene ring, reducing π-stacking capacity but improving solubility .
Substituent Effects: The thiophen-2-yl group in the target compound may confer greater metabolic stability over phenyl substituents (e.g., in KuSaSch100) due to sulfur’s resistance to oxidative degradation .
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno-pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Structural Features:
- Thieno-pyrimidine core: Contributes to the compound's pharmacological effects.
- Cyclopentanecarboxamide moiety: Enhances the compound's binding affinity and selectivity towards biological targets.
Antimicrobial Properties
Research indicates that compounds with a thieno-pyrimidine structure exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting enhanced efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, preliminary data suggest anti-inflammatory effects. The compound reduced levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This positions it as a potential therapeutic agent for inflammatory diseases.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions: Utilizing thieno-pyrimidine derivatives and cyclopentanecarboxylic acid.
- Functional Group Modifications: Introducing thiophenes through electrophilic substitution reactions.
Case Studies
A series of case studies have been conducted to evaluate the biological activities of similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | 4-Oxothieno[3,2-d]pyrimidine Derivative | Antimicrobial | Effective against MRSA strains with low MIC values. |
| 2 | Thienopyrimidine Analogs | Anticancer | Induced apoptosis in multiple cancer cell lines. |
| 3 | Cyclopentane-based Compounds | Anti-inflammatory | Reduced TNF-alpha levels in macrophage cultures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
